Factor XIa Selectivity vs. Apixaban (Factor Xa Inhibitor): Target Engagement Divergence
The target compound (CAS 1448070-84-5) is characterized in patent literature (US9108951, US9394276, US9725435) as a Factor XIa inhibitor with a Ki of 886 nM, measured in 50 mM HEPES buffer at pH 7.4 containing 145 mM NaCl, 5 mM KCl, and 0.1% PEG 8000 [1]. In contrast, apixaban—which shares the N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide core but carries a pyrazolo-pyridine carboxamide at the 2-position—inhibits Factor Xa with a Ki of 0.08 nM (human) . This represents a >11,000-fold difference in potency at their respective primary targets and, more importantly, a complete switch in coagulation factor selectivity from FXa (apixaban) to FXIa (target compound). No direct head-to-head comparison of the two compounds in the same assay is available in the public domain; this is a cross-study comparison.
| Evidence Dimension | Inhibitory potency (Ki) at primary coagulation factor target |
|---|---|
| Target Compound Data | Ki = 886 nM (Factor XIa) |
| Comparator Or Baseline | Apixaban: Ki = 0.08 nM (Factor Xa, human); Ki = 0.17 nM (Factor Xa, rabbit) |
| Quantified Difference | >11,000-fold lower potency at primary target; complete target switch (FXIa vs. FXa) |
| Conditions | Target compound: 50 mM HEPES, pH 7.4, 145 mM NaCl, 5 mM KCl, 0.1% PEG 8000. Apixaban: standard chromogenic substrate assay for human FXa (conditions per MedChemExpress datasheet). |
Why This Matters
For coagulation research, the target compound enables selective pharmacological probing of the intrinsic (contact) pathway via FXIa without confounding FXa-mediated common pathway inhibition, a capability that apixaban and other direct FXa inhibitors cannot provide.
- [1] BindingDB Entry BDBM161060. Affinity Data: Ki = 886 nM (Factor XIa). Source patents: US9108951, US9394276, US9725435. Assay: 50 mM HEPES buffer, pH 7.4, 145 mM NaCl, 5 mM KCl, 0.1% PEG 8000. View Source
